molecular formula C26H26N2 B2402095 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine CAS No. 17613-30-8

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine

Cat. No.: B2402095
CAS No.: 17613-30-8
M. Wt: 366.508
InChI Key: BZJDACGXIVQWMO-UHFFFAOYSA-N
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Description

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diphenylindolizine with piperidine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in an appropriate solvent, such as ethanol or toluene, under reflux .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride can produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. Additionally, its antimicrobial properties could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Properties

IUPAC Name

1,2-diphenyl-3-(piperidin-1-ylmethyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2/c1-4-12-21(13-5-1)25-23-16-8-11-19-28(23)24(20-27-17-9-3-10-18-27)26(25)22-14-6-2-7-15-22/h1-2,4-8,11-16,19H,3,9-10,17-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJDACGXIVQWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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